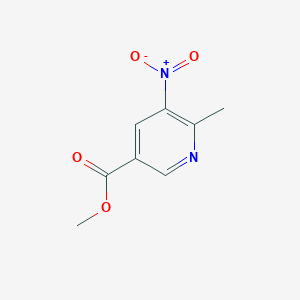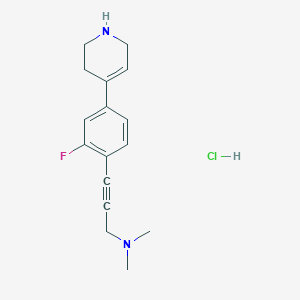
Qnihyjtwljqhsy-uhfffaoysa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-iodophenyl carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to a phenyl ring substituted with an iodine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-iodophenyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-iodophenyl carbamate may involve the use of more scalable and efficient methods. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-iodophenyl carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbamate group can be oxidized or reduced to form different functional groups, such as amides or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include amides, alcohols, and other derivatives of the carbamate group.
Applications De Recherche Scientifique
Methyl 4-iodophenyl carbamate has several applications in scientific research:
Mécanisme D'action
Methyl 4-iodophenyl carbamate can be compared with other carbamate derivatives, such as:
Methyl 4-bromophenyl carbamate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-chlorophenyl carbamate: Contains a chlorine atom, which also affects its chemical behavior and applications.
Uniqueness: The presence of the iodine atom in methyl 4-iodophenyl carbamate makes it unique among carbamate derivatives. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
- Methyl 4-bromophenyl carbamate
- Methyl 4-chlorophenyl carbamate
- Methyl 4-fluorophenyl carbamate
Propriétés
Numéro CAS |
13538-51-7 |
|---|---|
Formule moléculaire |
C8H8INO2 |
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
(4-iodophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8INO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Clé InChI |
QNIHYJTWLJQHSY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B13919075.png)

![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)
![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)




![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)
